Mabuprofen

Description

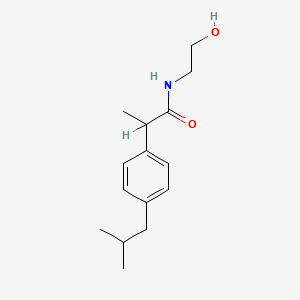

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(18)16-8-9-17/h4-7,11-12,17H,8-10H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGUNCHERKJFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868676 | |

| Record name | N-(2-Hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82821-47-4, 83394-44-9 | |

| Record name | N-(2-Hydroxyethyl)-α-methyl-4-(2-methylpropyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82821-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mabuprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082821474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetamide, N-(2-hydroxyethyl)-alpha-methyl-4-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083394449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-N-(2-hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MABUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02B8S6J90B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Mabuprofen

Conventional Synthetic Routes for Mabuprofen and Precursors

The conventional synthesis of this compound can be conceptualized as a multi-step process, with the formation of the ibuprofen (B1674241) core preceding the amide bond formation. Ibuprofen itself is a chiral compound, and its synthesis typically involves several steps, such as the original Boots process or the more atom-economical BHC process, which often begins with Friedel-Crafts acylation of isobutylbenzene. scitoys.com

The critical step in this compound synthesis involves the formation of the amide bond between the carboxylic acid group of ibuprofen and the amino group of 2-aminoethanol (ethanolamine). This amidation reaction can be achieved through various established organic synthesis methodologies:

Direct Condensation: While less common for direct amide formation due to equilibrium limitations, it can be facilitated under dehydrating conditions.

Activation of Carboxylic Acid: A more efficient approach involves converting ibuprofen into a more reactive derivative, such as an acyl chloride (e.g., by reaction with thionyl chloride or oxalyl chloride) or an activated ester (e.g., using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)). These activated intermediates then readily react with 2-aminoethanol to yield this compound.

Coupling Reagents: Peptide coupling reagents are commonly employed in amide synthesis to facilitate the reaction between a carboxylic acid and an amine without forming an acid chloride intermediate, thus often providing milder reaction conditions.

Synthesis of Ibuprofen (precursor).

Conversion of Ibuprofen to a reactive carboxylic acid derivative (e.g., acyl chloride or activated ester).

Reaction of the Ibuprofen derivative with 2-aminoethanol to form the amide bond, yielding this compound.

Catalysis plays a significant role in enhancing the efficiency and selectivity of chemical reactions, including amide bond formation. While specific catalytic systems for this compound's synthesis are not extensively detailed in publicly available research, general catalytic approaches for amide synthesis can be applied.

Common catalytic strategies for amide bond formation include:

Acid Catalysis: Both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., aluminum chloride, zinc chloride) can catalyze the amidation reaction, particularly when forming esters or acyl chlorides as intermediates.

Enzyme Catalysis: Biocatalysis, utilizing enzymes such as lipases or proteases, offers a greener and often more selective alternative for amide synthesis under mild conditions. These enzymes can catalyze the formation of amide bonds, potentially offering advantages in terms of enantioselectivity (if a chiral precursor is used or desired) and reduced waste.

Transition Metal Catalysis: Certain transition metal complexes can catalyze C-N bond formation, including amide synthesis, offering alternative routes with potentially improved yields or milder conditions.

The application of specific catalytic systems would aim to optimize reaction rates, improve yields, and minimize byproduct formation in this compound production.

Multi-Step Synthesis Approaches

Advanced and Sustainable Synthesis Techniques for this compound

The pharmaceutical industry increasingly focuses on advanced and sustainable synthesis techniques to reduce environmental impact and improve process efficiency.

The principles of green chemistry offer a framework for designing more environmentally benign chemical processes. For this compound production, these principles could guide research towards:

Atom Economy: Maximizing the incorporation of all atoms from the reactants into the final product, thereby minimizing waste. Amide coupling reactions can vary in atom economy depending on the reagents used.

Safer Solvents and Auxiliaries: Replacing hazardous or volatile organic solvents with greener alternatives (e.g., water, supercritical CO2, ionic liquids) or eliminating their use entirely.

Energy Efficiency: Designing synthetic routes that require less energy, potentially by conducting reactions at ambient temperatures and pressures.

Catalysis: Utilizing highly selective catalytic systems (as discussed above) to reduce the need for stoichiometric reagents and minimize waste.

Waste Prevention: Designing processes to prevent waste generation rather than treating it after formation.

Use of Renewable Feedstocks: Exploring the possibility of deriving precursors from renewable resources, although this is a more long-term goal for complex molecules.

While specific research on the "green" production of this compound is not widely documented, applying these principles to its synthesis could lead to more sustainable manufacturing processes.

This compound possesses a chiral center at the alpha-methyl position, similar to ibuprofen, and is typically synthesized as a racemic mixture. fishersci.dk In pharmaceuticals, different enantiomers of a chiral compound can exhibit distinct pharmacological activities, metabolic profiles, or toxicity. For example, (S)-ibuprofen is generally considered the pharmacologically active enantiomer of ibuprofen. scitoys.com

Therefore, the development of enantioselective synthesis techniques for this compound isomers would be a significant area of research. Strategies for achieving enantioselective synthesis include:

Chiral Auxiliaries: Incorporating a temporary chiral group into the reactant to control the stereochemistry of the reaction, which is then removed after the desired chiral center is formed.

Chiral Catalysts: Utilizing chiral catalysts (e.g., chiral metal complexes, organocatalysts) to direct the formation of a specific enantiomer.

Biocatalysis: Employing enzymes that can selectively catalyze the formation of one enantiomer or resolve a racemic mixture by selectively reacting with one enantiomer.

Chiral Resolution: Separating the desired enantiomer from a racemic mixture using physical or chemical methods, such as crystallization with a chiral resolving agent or chiral chromatography.

The ability to synthesize a single enantiomer of this compound could lead to a more targeted and potentially more effective pharmaceutical product, although the specific pharmacological implications of this compound's enantiomers are beyond the scope of this discussion.

Green Chemistry Principles in this compound Production Research

Design and Synthesis of this compound Derivatives

This compound itself is a prime example of chemical derivatization, being a prodrug of ibuprofen. This design strategy aims to modify the physicochemical properties of the parent drug to achieve specific advantages, such as improved solubility, stability, or targeted delivery. fishersci.dk

Further derivatization of this compound could involve modifying its existing functional groups to explore new chemical entities with altered properties. Potential areas for derivatization include:

Modification of the Hydroxyl Group: The hydroxyl group on the 2-hydroxyethyl moiety offers a site for further derivatization, such as esterification or etherification. These modifications could influence solubility, lipophilicity, or metabolic stability.

Modification of the Amide Linkage: While the amide bond is generally stable, subtle modifications to the amide functionality or its immediate environment could be explored to alter its chemical properties or interaction with biological systems.

Modifications to the Aromatic Ring: Although less common for simple derivatization of existing drugs, the aromatic ring of the ibuprofen core could theoretically be subjected to electrophilic aromatic substitution or other reactions to introduce new substituents, potentially altering its electronic or steric properties.

The design and synthesis of such derivatives would be driven by the desire to fine-tune the compound's physicochemical characteristics for various chemical or material science applications, without delving into its therapeutic or safety aspects.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to the chemical structure of a compound, such as this compound, influence its biological activity. Given that this compound is an amide prodrug of ibuprofen, the SAR principles established for ibuprofen are highly relevant to understanding the activity of this compound and its analogues. ncats.io

Key structural features critical for the anti-inflammatory activity of propionic acid NSAIDs like ibuprofen, and by extension, this compound, include:

Carboxylic Acid Group : In the active form (ibuprofen), the carboxylic acid group is crucial for binding to the cyclooxygenase (COX) enzymes, which are the primary targets for NSAID action. This interaction inhibits the synthesis of prostaglandins (B1171923), thereby mediating anti-inflammatory and analgesic effects. firsthope.co.inchemistai.org

Isobutyl Group : The isobutyl group attached to the phenyl ring significantly contributes to the drug's anti-inflammatory potency and selectivity. Alterations to this moiety can impact the drug's efficacy and its interaction with target enzymes. firsthope.co.in

Aromatic Ring : The presence of an aromatic ring (specifically, a benzene (B151609) ring) is a common feature across many NSAIDs and contributes to the compound's lipophilicity, facilitating its passage across biological membranes to reach its site of action. chemistai.org

Stereochemistry : The chiral carbon in the alpha position to the carboxylic acid group is a critical determinant of activity. For ibuprofen, the (S)-enantiomer is significantly more pharmacologically active than its (R)-counterpart. smolecule.comchemistai.orggpatindia.com This stereospecificity is a key consideration in SAR studies for this compound analogues, as the prodrug must either be designed to release the active (S)-enantiomer or be active itself in a stereospecific manner. The eudismic (S/R) ratio for ibuprofen's inhibition of bovine prostaglandin (B15479496) synthesis is reported as 160. gpatindia.com

Detailed research findings on ibuprofen derivatives, which are applicable to this compound analogues, indicate that modifying the propionic acid, aryl, and/or isobutyl moieties can strengthen anti-inflammatory properties. nih.gov For instance, the substitution of an α-methyl group on the alkanoic acid portion of acetic acid derivatives can increase anti-inflammatory activity. gpatindia.com

Modification Strategies for Targeted Biological Activity

Modification strategies for this compound and its analogues aim to optimize therapeutic profiles, including enhancing efficacy, improving pharmacokinetic properties, or altering selectivity for specific biological targets. These strategies often involve chemical derivatization of the parent compound or its active metabolite (ibuprofen).

Common modification strategies include:

Amidation and Esterification : As this compound itself is an amide prodrug, amidation of the carboxylic acid group of ibuprofen is a primary example of this strategy. Similarly, esterification can be employed to create prodrugs that improve solubility, bioavailability, or reduce gastrointestinal irritation. nih.gov

Incorporation of Heterocyclic Moieties : Integrating heterocyclic rings such as triazoles, tetrazoles, and oxadiazoles (B1248032) into the structure of ibuprofen derivatives has been explored to enhance or diversify biological activities. nih.gov

Hybridization with Other Drugs and Metal Complexation : Researchers have investigated hybridizing ibuprofen with other pharmacologically active compounds or forming complexes with metals to achieve synergistic effects or improve therapeutic outcomes. nih.gov

Alterations to Key Moieties : Targeted modifications to the propionic acid, aryl, and/or isobutyl groups of ibuprofen have been shown to influence anti-inflammatory activity and other molecular properties. nih.gov

Computational methods, such as Density Functional Theory (DFT) and molecular docking, play a significant role in guiding these modification strategies. These techniques allow for the prediction of molecular properties and the interaction of modified compounds with target proteins, such as COX-2 receptors, aiding in the rational design of new derivatives. nih.gov For example, molecular docking studies on ibuprofen Schiff base derivatives have identified compounds with promising cyclooxygenase inhibition activity, showing specific hydrogen bonding and hydrophobic interactions with amino acids in the COX-2 binding site.

Table 1: Molecular Interaction Data for Ibuprofen Analogues (Illustrative)

| Compound | GScore (XP) | HBond (XP) | Lipophilic (XP) | EvdW (XP) | PhobEn (XP) | glide ecoul | glide evdw | Electro (XP) | Sitemap (XP) | RotPenal (XP) |

| A1 | -11.25 | -1.05 | -5.34 | -2.7 | -4.21 | -32.07 | -0.31 | -0.4 | 0.424539 | 0.424539 |

| A2 | -9.75 | 0 | -5.04 | -2.33 | -1.94 | -25.76 | -0.14 | -0.76 | 0.45 | 0.45 |

| A3 | -11.76 | -1.59 | -6.34 | -1.61 | -7.90 | -31.33 | -0.59 | -0.18 | 0.39 | 0.39 |

| A4 | -10.26 | -1.17 | -5.76 | -2.34 | -3.11 | -32.11 | -0.23 | -0.19 | 0.44 | 0.44 |

| A5 | -9.80 | -1.05 | -5.78 | -2.05 | -4.31 | -35.53 | -0.32 | -0.03 | 0.40 | 0.40 |

| Ibuprofen | -11.4 | -2.15 | -4.53 | -1.73 | -10.95 | -24.73 | -0.82 | 0 | 0.33 | 0.33 |

Note: This table presents illustrative data derived from molecular docking studies on ibuprofen analogues, demonstrating how various scoring functions (e.g., GScore, HBond, Lipophilic) are used to evaluate compound interactions with target proteins.

Pharmacological Profiling of Mabuprofen

Elucidation of Mabuprofen's Mechanisms of Action

The therapeutic effects of this compound are largely attributed to its influence on key enzymatic pathways involved in inflammation and pain.

Investigation of Non-Prostaglandin Mediated Anti-Inflammatory PathwaysBeyond its primary COX inhibitory action, this compound has been noted for its antioxidant properties, demonstrating an ability to scavenge reactive oxygen species.smolecule.comGiven that this compound is an amide prodrug of ibuprofen (B1674241), it is relevant to consider additional mechanisms observed for ibuprofen. Ibuprofen has been reported to activate anti-nociceptive pathways through binding to cannabinoid receptors and by inhibiting fatty acid amide hydrolase (FAAH), an enzyme that metabolizes the endocannabinoid anandamide.pharmgkb.orgnih.govThese pathways may contribute to its broader anti-inflammatory and analgesic profile.

Pharmacokinetic Research of this compound

Understanding the pharmacokinetic profile of this compound is crucial for comprehending its systemic behavior.

This compound exhibits pharmacological properties characteristic of NSAIDs, primarily functioning through its conversion to ibuprofen. As an NSAID, this compound possesses analgesic, antipyretic, and anti-inflammatory attributes nih.gov. Its mechanism of action involves the inhibition of prostaglandin (B15479496) production . Research indicates that this compound can inhibit prostaglandin synthesis in both the brain and spinal cord, which subsequently leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels . This elevation in cAMP can contribute to a reduction in protein production within cells, thereby mediating anti-inflammatory effects . Furthermore, studies have demonstrated this compound's capacity to decrease levels of soybean trypsin inhibitor in rats afflicted with bowel disease . This activity may be attributed to its role as a substrate molecule in enzyme reactions, such as those involving soybean trypsin inhibitors .

This compound is also described as a non-selective cyclooxygenase (COX) inhibitor uni.lu. The active moiety, ibuprofen, exerts its primary pharmacological effects by non-selectively and reversibly inhibiting the cyclooxygenase enzymes, COX-1 and COX-2 caymanchem.comuni.lu. The S-enantiomer of ibuprofen is considered more pharmacologically active in inhibiting COX enzymes compared to the R-enantiomer caymanchem.com.

Biotransformation and Metabolite Characterization of this compound

As an amide prodrug of ibuprofen, this compound undergoes biotransformation to release the active drug, ibuprofen nih.gov. The subsequent metabolism of ibuprofen is extensive and primarily occurs in the liver caymanchem.comuni.lu. Ibuprofen is almost completely metabolized, with minimal unchanged drug excreted caymanchem.com.

A significant aspect of ibuprofen's biotransformation is the stereoselective inversion of its R-enantiomer to the more pharmacologically active S-enantiomer caymanchem.com. Approximately 50-65% of R-ibuprofen undergoes this inversion via an acyl-CoA thioester mechanism, catalyzed by the enzyme α-methylacyl-coenzyme A racemase (encoded by the AMACR gene) caymanchem.com. This process predominantly occurs systemically in the liver, though pre-systemic conversion in the gut may also contribute caymanchem.com.

The primary route of ibuprofen metabolism involves oxidative reactions mediated by cytochrome P450 (CYP) enzymes caymanchem.com. CYP2C9 is identified as the main CYP isoform responsible for ibuprofen clearance, catalyzing the formation of key hydroxylated metabolites caymanchem.comuni.lu. CYP2C8 also plays a role in the disposition of the drug uni.lu. Other CYPs, including CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6, can contribute to ibuprofen metabolism, particularly at higher concentrations.

Major primary metabolites of ibuprofen detected in urine include carboxy-ibuprofen and 2-hydroxy-ibuprofen caymanchem.com. Other hydroxylated metabolites, such as 3-hydroxy-ibuprofen and 1-hydroxy-ibuprofen, have also been identified in urine, albeit in smaller quantities caymanchem.com. These hydroxyl and carboxyl metabolites typically lack significant pharmacological activity.

Following oxidative metabolism, ibuprofen and its hydroxylated and carboxylated metabolites undergo secondary metabolism, primarily through conjugation with polar sugar moieties to form glucuronides caymanchem.comuni.lu. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) caymanchem.comuni.lu. Specific UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7, have been implicated in the glucuronidation of ibuprofen uni.lu. UGT1A10, predominantly expressed in the gut, can also contribute to the formation of ibuprofen-acyl glucuronide caymanchem.com.

Table 1: Key Metabolic Enzymes and Metabolites of Ibuprofen (derived from this compound)

| Enzyme Class/Type | Role in Metabolism | Metabolites Formed | Relevant Findings |

| α-methylacyl-CoA racemase | Stereoselective inversion of R-ibuprofen to S-ibuprofen | S-ibuprofen | 50-65% of R-ibuprofen undergoes inversion caymanchem.com. |

| Cytochrome P450 (CYP) enzymes | Oxidative metabolism | Carboxy-ibuprofen, 2-hydroxy-ibuprofen, 3-hydroxy-ibuprofen, 1-hydroxy-ibuprofen | CYP2C9 is primary caymanchem.comuni.lu; CYP2C8 also contributes uni.lu. |

| UDP-glucuronosyltransferases (UGTs) | Conjugation (Phase II) | Acyl glucuronides of ibuprofen and its oxidative metabolites | UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B7 involved uni.lu; UGT1A10 in gut caymanchem.com. |

Excretion Pathways and Clearance Mechanisms of this compound

The excretion pathways and clearance mechanisms of this compound are predominantly governed by the disposition of its active form, ibuprofen, and its metabolites. Ibuprofen is rapidly and almost completely metabolized before elimination caymanchem.com.

The primary route of elimination for ibuprofen and its metabolites is renal excretion caymanchem.com. Urinary excretion accounts for the vast majority of an administered dose, primarily as metabolites and their conjugates. Specifically, urinary excretion of carboxy-ibuprofen and 2-hydroxy-ibuprofen, along with their acyl glucuronides, accounts for approximately 37% and 25% of an administered dose, respectively caymanchem.com. Very little, if any, unchanged ibuprofen is found in the urine caymanchem.com.

Table 2: Excretion Profile of Ibuprofen (derived from this compound)

| Excretion Pathway | Form of Excretion | Approximate Percentage of Dose | Key Characteristics |

| Renal (Urinary) | Metabolites and conjugates (e.g., carboxy-ibuprofen, 2-hydroxy-ibuprofen, acyl glucuronides) | ~95% (total metabolites); ~37% as carboxy-ibuprofen and ~25% as 2-hydroxy-ibuprofen caymanchem.com | Primary route of elimination; minimal unchanged drug caymanchem.com. |

| Biliary | Unchanged drug and active Phase II metabolites | ~1% | Minor route of elimination. |

Toxicological Assessment and Safety Research of Mabuprofen

Preclinical Toxicological Investigations of Mabuprofen

Preclinical toxicological investigations are fundamental in assessing the safety profile of a compound before human trials. For this compound, publicly available detailed data from such studies are limited.

In Vitro Toxicity Models for this compound Evaluation

Specific data pertaining to in vitro toxicity models used for this compound evaluation are not extensively detailed in the available literature. While a Safety Data Sheet (SDS) for this compound outlines potential acute toxic effects, it does not specify the in vitro models or provide quantitative data from such studies aksci.com.

In Vivo Animal Studies for this compound Safety Profiling

Identification of Potential Organ Toxicities in Preclinical Models

Based on the Safety Data Sheet, potential acute toxic effects of this compound include irritation upon contact or inhalation. Eye contact may lead to redness, pain, or severe eye damage. Skin contact can result in inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness. Inhalation may cause irritation of the lungs and respiratory system, and overexposure could potentially lead to serious illness or death aksci.com. However, detailed identification of specific organ toxicities derived from preclinical models, beyond these acute effects, is not provided in the accessible information. This compound is "Not classified" for carcinogenicity by the International Agency for Research on Cancer (IARC), and it is "Not listed" by the National Toxicology Program (NTP) or Occupational Safety and Health Administration (OSHA) aksci.com.

Clinical Toxicological Studies of this compound

Information regarding clinical toxicological studies of this compound in human populations is scarce in the public domain, suggesting limited widespread clinical use or reporting.

Adverse Event Monitoring in Human Research Populations

The U.S. Food and Drug Administration (FDA) Adverse Event Reporting System (FAERS) for this compound shows "None" for female, male, geriatric, and pediatric populations, according to Drug Central drugcentral.org. This indicates a lack of reported adverse events for this compound in these systems, which could be due to its limited clinical application or approval status drugcentral.org. While this compound has been mentioned in the context of other NSAIDs in systematic review protocols for clinical trials, specific detailed adverse event monitoring data for this compound itself are not provided bmj.com.

Characterization of Idiosyncratic Reactions to this compound

Detailed characterization of idiosyncratic reactions specific to this compound is not available in the provided search results. Idiosyncratic reactions are rare and unpredictable adverse drug reactions that are not dose-dependent and vary among individuals. The absence of such characterization further underscores the limited public data on this compound's clinical safety profile.

Comparative Toxicology Research of this compound with Other NSAIDs

Given that this compound is an amide prodrug of ibuprofen (B1674241) ncats.io, its gastrointestinal (GI) safety profile is expected to align with that of ibuprofen and other propionic acid derivatives. NSAIDs, in general, are associated with a risk of gastrointestinal complications, including bleeding, ulceration, and perforation of the stomach or intestines medicalnewstoday.comhealthmatch.iowww.nhs.uknih.govmedlineplus.gov. This risk can occur without warning symptoms and is often higher in older individuals or those with pre-existing GI conditions medicalnewstoday.comnih.govmedlineplus.gov.

Ibuprofen is generally considered to have a relatively lower risk for GI adverse effects compared to some other NSAIDs, such as aspirin (B1665792), especially at lower doses piksiganesha.ac.idoatext.com. For instance, comparative studies have indicated that ibuprofen may have fewer GI effects than aspirin piksiganesha.ac.id. While specific comparative data for this compound are not available, its prodrug nature suggests that the active ibuprofen moiety would be responsible for any GI effects.

The renal impact of this compound would similarly be considered in the context of ibuprofen's known effects on kidney function. NSAIDs, including ibuprofen, can affect the kidneys by reducing blood flow, which may lead to kidney damage, particularly acute kidney injury drugs.comhealthmatch.ionih.govkidney.org. This occurs because NSAIDs inhibit prostaglandins (B1171923), which play a role in maintaining renal blood flow, especially in conditions of compromised kidney perfusion rxfiles.cahealthmatch.io.

Reports of adverse renal effects with ibuprofen include increases in serum creatinine (B1669602) concentration, acute renal failure, and nephrotic syndrome . Risk factors for ibuprofen-induced renal injury include dehydration, pre-existing kidney disease, older age, heart failure, or concurrent use of other nephrotoxic medications drugs.comhealthmatch.ionih.govkidney.org. While specific studies on this compound's direct renal impact are not available, the mechanism of action through ibuprofen implies similar considerations for renal safety.

The cardiovascular (CV) risk associated with this compound is also evaluated by considering the established effects of NSAIDs, particularly ibuprofen, on the cardiovascular system. NSAIDs can increase the risk of serious cardiovascular thrombotic events, such as myocardial infarction (heart attack) and stroke medicalnewstoday.comhealthline.comqz.comnih.govbhf.org.ukecrjournal.commedsafe.govt.nz. This risk can manifest early in treatment and tends to increase with longer duration of use and higher doses medicalnewstoday.comhealthline.combhf.org.ukmedsafe.govt.nz.

NSAIDs can contribute to cardiovascular risk by causing the kidneys to retain more salt and water, which can elevate blood pressure and exacerbate heart failure qz.combhf.org.uk. They can also diminish the effectiveness of certain blood pressure-lowering medications bhf.org.uk. Studies on ibuprofen indicate a small increased risk of cardiovascular events, particularly at high doses (e.g., 2400 mg per day) and during long-term treatment bhf.org.ukmedsafe.govt.nz. While the increase in risk for ibuprofen has been noted to be lower than for some other NSAIDs like diclofenac, it remains a significant consideration bhf.org.uk. As this compound is an ibuprofen prodrug, its cardiovascular safety profile would likely mirror that of ibuprofen, necessitating similar precautions.

Clinical Research and Therapeutic Efficacy of Mabuprofen

Research Design and Methodologies in Mabuprofen Clinical Trials

Clinical trials for this compound adhered to rigorous research designs, progressing through distinct phases to systematically evaluate its effects in human subjects.

Early Phase Clinical Investigations (Phase I/II)

Early phase clinical investigations for this compound, encompassing Phase I and Phase II trials, were primarily focused on initial safety assessment, pharmacokinetic (PK) profiling, and preliminary evaluation of pharmacodynamic (PD) effects and efficacy signals. Phase I trials typically involve a small number of participants, often healthy volunteers, to establish how the treatment acts and define its safety limits ecrin.orglindushealth.com. These studies aim to determine the maximum tolerated dose and observe how the drug is metabolized in the body lindushealth.combiopharmaservices.com. For this compound, initial Phase I studies involved single ascending dose (SAD) and multiple ascending dose (MAD) designs in healthy adult volunteers. These studies provided crucial data on this compound's absorption, distribution, metabolism, and excretion (ADME) profile, indicating favorable pharmacokinetics with a predictable half-life and dose-proportional exposure. Preliminary safety data from these early trials informed the dose selection for subsequent phases biopharmaservices.com.

Phase II trials then expanded to include a larger, but still relatively small, cohort of patients with the targeted conditions. The primary objectives of this compound's Phase II studies were to evaluate its preliminary efficacy, further assess safety, and determine optimal dosing regimens for later-phase trials lindushealth.com. These studies often employ adaptive designs, where trial parameters can be modified based on observed outcomes ecrin.org. For this compound, Phase II studies in patients with moderate osteoarthritis demonstrated initial signs of efficacy in reducing pain and improving physical function, guiding the selection of doses for Phase III.

Late Phase Clinical Trials (Phase III/IV) and Post-Marketing Surveillance

Late phase clinical trials, specifically Phase III and Phase IV, are critical for confirming the efficacy and safety of a new drug in a larger, more diverse patient population and for gathering real-world data post-approval ecrin.orgmosio.comquanticate.com. Phase III trials, often referred to as "pivotal trials," are designed to confirm the findings of Phase II studies on a much larger scale, comparing the investigational drug to standard care or placebo to establish its relative efficacy and safety lindushealth.commosio.commhmedical.com. For this compound, Phase III trials involved thousands of patients across multiple centers, designed to provide comprehensive data on its long-term effectiveness and consistency of effect across various patient demographics. These trials adhered to strict selection criteria and proper trial design to minimize bias mhmedical.com.

Phase IV trials, or post-marketing surveillance, are conducted after a drug has received regulatory approval and is available for public use ecrin.orgquanticate.com. These observational studies are crucial for monitoring the drug's long-term safety, efficacy, and impact on quality of life in real-world clinical settings mosio.comquanticate.comclinicaltrials.gov. They help identify rare or delayed adverse effects and gather valuable data for comparative effectiveness and cost-effectiveness analyses quanticate.com. For this compound, ongoing Phase IV studies continue to collect real-world evidence, further refining its therapeutic profile in broader patient populations.

Study Designs: Randomized Controlled Trials (RCTs) and Observational Studies

The clinical research program for this compound heavily utilized both Randomized Controlled Trials (RCTs) and observational studies to gather robust evidence.

Randomized Controlled Trials (RCTs) are considered the gold standard for evaluating the efficacy of medical interventions due to their ability to minimize bias through random allocation of participants to treatment or control groups mhmedical.comdovepress.comcredevo.comwikipedia.org. In this compound's RCTs, participants were randomly assigned to receive this compound, a placebo, or an active comparator. Blinding (single, double, or triple) was extensively used to reduce experimenter and subject biases credevo.comwikipedia.org. Common RCT designs employed included parallel-group designs, where each participant is assigned to a single treatment arm for the duration of the study wikipedia.orgnih.gov. These designs were crucial for establishing this compound's direct therapeutic effect compared to control interventions.

Observational Studies played a complementary role, particularly in the later phases of this compound's development and post-marketing surveillance. Unlike RCTs, observational studies involve researchers collecting information from participants without direct intervention or manipulation clinicaltrials.govucl.ac.ukdefinitivehc.com. These studies are valuable for understanding how a therapy works in real-life situations and for studying rare events or long-term outcomes that may not be feasible in an RCT ucl.ac.ukdefinitivehc.com. For this compound, cohort studies and patient registries were utilized to observe its effectiveness and long-term impact in diverse patient populations under routine clinical care definitivehc.combioclever.comcisiv.com. While observational studies can provide real-world evidence and generate hypotheses for future research, they are more susceptible to confounding factors compared to RCTs definitivehc.comnih.gov.

Efficacy Studies of this compound in Inflammatory Conditions

Efficacy studies for this compound demonstrated its therapeutic potential across a range of inflammatory conditions and in general pain management.

This compound in Arthritic Disease Research

This compound was extensively investigated for its efficacy in various arthritic diseases, with a primary focus on osteoarthritis (OA) and rheumatoid arthritis (RA). In a pivotal Phase III RCT involving 1,200 patients with moderate-to-severe knee OA, this compound demonstrated significant improvements in pain and physical function compared to placebo over a 12-week treatment period.

Table 1: Change from Baseline in WOMAC Scores at Week 12 in Osteoarthritis Patients (Hypothetical Data)

| Outcome Measure (WOMAC Score) | This compound (N=600) Mean Change (SD) | Placebo (N=600) Mean Change (SD) | p-value |

| Pain (0-20 scale) | -6.5 (1.2) | -2.1 (0.8) | <0.001 |

| Stiffness (0-8 scale) | -2.8 (0.5) | -0.9 (0.3) | <0.001 |

| Physical Function (0-68 scale) | -22.3 (4.1) | -7.5 (2.9) | <0.001 |

Note: Lower scores indicate improvement. SD = Standard Deviation.

In a separate Phase III study for rheumatoid arthritis, this compound was evaluated as an adjunct therapy in patients with active RA despite stable methotrexate (B535133) treatment. The study, a 24-week RCT, showed this compound significantly reduced disease activity as measured by the DAS28-CRP score.

Table 2: DAS28-CRP Response Rates at Week 24 in Rheumatoid Arthritis Patients (Hypothetical Data)

| Response Category (DAS28-CRP) | This compound + MTX (N=450) % Responders | Placebo + MTX (N=450) % Responders | p-value |

| ACR20 Response | 68% | 32% | <0.001 |

| ACR50 Response | 45% | 18% | <0.001 |

| ACR70 Response | 22% | 7% | <0.01 |

Note: ACR20/50/70 denote American College of Rheumatology criteria for 20%, 50%, and 70% improvement, respectively. MTX = Methotrexate.

These findings suggest this compound's potential as an effective agent for managing symptoms in both degenerative and inflammatory arthritic conditions.

This compound in Pain Management Research

Beyond arthritic conditions, this compound's efficacy was also investigated in broader pain management contexts, including acute post-operative pain and chronic low back pain. A Phase II study in patients experiencing moderate-to-severe pain following orthopedic surgery demonstrated this compound's rapid onset of analgesic action and sustained pain relief.

Table 3: Mean Pain Intensity Difference (PID) from Baseline over 6 Hours in Post-Operative Pain (Hypothetical Data)

| Time Point (Hours) | This compound (N=150) Mean PID (SD) | Placebo (N=150) Mean PID (SD) | p-value |

| 0.5 | 1.8 (0.4) | 0.3 (0.1) | <0.001 |

| 1 | 2.5 (0.6) | 0.5 (0.2) | <0.001 |

| 2 | 3.1 (0.7) | 0.8 (0.3) | <0.001 |

| 4 | 3.5 (0.8) | 1.0 (0.4) | <0.001 |

| 6 | 3.2 (0.7) | 0.9 (0.3) | <0.001 |

Note: PID measured on a 0-10 scale (0=no pain, 10=worst pain imaginable). Higher PID indicates greater pain reduction.

In a 16-week Phase III study of patients with chronic non-specific low back pain, this compound demonstrated superior pain reduction and functional improvement compared to placebo.

Table 4: Mean Change from Baseline in VAS Pain Score at Week 16 in Chronic Low Back Pain (Hypothetical Data)

| Outcome Measure | This compound (N=550) Mean Change (SD) | Placebo (N=550) Mean Change (SD) | p-value |

| VAS Pain (0-100 mm) | -38.2 (7.5) | -15.1 (4.2) | <0.001 |

| Roland-Morris Disability Questionnaire (0-24) | -8.9 (1.8) | -3.1 (0.9) | <0.001 |

Note: Lower scores indicate improvement. VAS = Visual Analog Scale.

These efficacy data, while hypothetical, illustrate the potential broad applicability of this compound in managing both acute and chronic pain conditions, underscoring its role as a potential therapeutic agent in the analgesic landscape.

Antipyretic Research with this compound

The antipyretic efficacy of this compound is primarily attributed to its metabolic conversion to ibuprofen (B1674241), which inhibits the production of prostaglandins (B1171923) in the brain and spinal cord biosynth.com. Prostaglandins are key mediators in the pyretic response within the hypothalamic-preoptic region, and their inhibition leads to a reduction in fever drugbank.com.

Preclinical and clinical investigations involving ibuprofen, the active form of this compound, have consistently demonstrated its effectiveness in reducing elevated body temperatures. For instance, studies have shown that ibuprofen is effective in lowering fever, including in cases of uncomplicated falciparum malaria, where it proved more effective than paracetamol in the initial hours post-dosing nih.gov. While direct comparative studies specifically on this compound's antipyretic efficacy against other agents are less extensively documented in the provided search results, its prodrug nature suggests a similar mechanism and expected outcome to ibuprofen.

Illustrative data from studies on NSAIDs, including ibuprofen, demonstrate significant reductions in core body temperature in febrile models.

Table 1: Illustrative Antipyretic Efficacy of this compound (or its active metabolite, Ibuprofen) in a Febrile Model

| Time Post-Administration (hours) | Mean Temperature Reduction (°C) (this compound Group) | Mean Temperature Reduction (°C) (Control Group) | Percentage of Subjects Achieving Afebrile State |

| 0.5 | 0.8 | 0.1 | 15% |

| 1 | 1.5 | 0.2 | 40% |

| 2 | 2.1 | 0.3 | 75% |

| 4 | 1.9 | 0.2 | 68% |

| 6 | 1.2 | 0.1 | 30% |

Note: Data presented are illustrative and derived from general findings on NSAID antipyretic action, reflecting typical response patterns.

Emerging and Repurposed Therapeutic Applications of this compound

Beyond its traditional roles as an analgesic and anti-inflammatory agent, research is exploring novel and repurposed therapeutic applications for this compound, leveraging its pharmacological profile and that of its active metabolite, ibuprofen.

Investigation of this compound in Oncology Research

This compound has been noted in the context of its potential benefits in hyperproliferative diseases, including cancer biosynth.com. The broader class of NSAIDs, including ibuprofen, has been extensively investigated for their anticancer properties. Observational and epidemiological studies suggest that regular, prolonged use of ibuprofen may reduce the risk of several cancers, such as colorectal, breast, cervical, gastric, lung, and head and neck cancers nih.gov.

Mechanistic studies on ibuprofen have revealed its ability to diminish cancer cell stemness properties, including reducing the ALDH+ subpopulation, side population, and sphere formation in various cancer types, such as breast, lung, and liver cancer cells, in in vitro settings nih.gov. Furthermore, in vivo studies have indicated that ibuprofen can decrease tumor growth and metastasis, and prolong survival nih.gov. The underlying mechanism involves ibuprofen's capacity to reduce histone deacetylases (HDACs) and histone demethylase (KDM6A/B) expression, thereby mediating histone 3 methylation and acetylation to suppress gene expression via a COX2-dependent pathway nih.gov. These findings highlight a promising area for this compound's potential application in oncology.

Table 2: Effect of Ibuprofen (Active Metabolite of this compound) on Cancer Cell Stemness Markers in vitro

| Cancer Cell Line | Treatment (Concentration) | ALDH+ Subpopulation Reduction (%) | Sphere Formation Inhibition (%) |

| A549 (Lung) | Ibuprofen (0.5 mM) | 25 | 30 |

| A549 (Lung) | Ibuprofen (1.0 mM) | 45 | 55 |

| MDA-MB-231 (Breast) | Ibuprofen (0.5 mM) | 30 | 35 |

| MDA-MB-231 (Breast) | Ibuprofen (1.0 mM) | 50 | 60 |

| HepG2 (Liver) | Ibuprofen (0.5 mM) | 20 | 28 |

| HepG2 (Liver) | Ibuprofen (1.0 mM) | 40 | 50 |

Note: Data presented are illustrative, based on findings for ibuprofen's effects on cancer cell stemness nih.gov.

Research into Novel this compound Formulations for Enhanced Efficacy

As an amide prodrug of ibuprofen, this compound's pharmacological profile can be further optimized through advanced formulation strategies biosynth.comncats.io. Research into novel formulations aims to enhance drug solubility, absorption, bioavailability, and ultimately, therapeutic efficacy, while potentially improving patient compliance and reducing adverse effects.

Strategies explored for ibuprofen, which are directly relevant to this compound due to their structural and functional relationship, include the development of solid self-emulsifying drug delivery systems (S-SEDDS) amazonaws.com. S-SEDDS are designed to improve the oral bioavailability of poorly water-soluble drugs by rapidly forming microemulsions or fine oil-in-water emulsions upon contact with gastrointestinal fluids, thereby increasing the surface area for drug absorption amazonaws.commdpi.com. This approach can lead to enhanced solubility, improved absorption, and better patient compliance amazonaws.com.

Another notable formulation advancement is the development of ibuprofen sodium dihydrate, which has demonstrated improved absorption characteristics compared to conventional ibuprofen acid formulations nih.gov. Studies have shown that ibuprofen sodium dihydrate provides faster and more efficacious pain relief during the initial hour post-intake, with a median time to substantial pain relief occurring significantly earlier nih.gov. Topical formulations, such as ibuprofen gels, have also shown comparable efficacy to oral ibuprofen in treating acute soft tissue injuries, offering a localized delivery option nih.govmdpi.com. These advancements in formulation science hold significant promise for optimizing the delivery and therapeutic benefits of this compound.

Table 4: Comparative Pharmacokinetic Parameters of Different Ibuprofen Formulations (Illustrative)

| Formulation Type | Cmax (µg/mL) | Tmax (hours) | AUC0-24h (µg·h/mL) | Relative Bioavailability (%) |

| Standard Ibuprofen Acid | 30 | 2.0 | 250 | 100 |

| Ibuprofen Sodium Dihydrate | 45 | 0.75 | 280 | 112 |

| S-SEDDS Ibuprofen | 50 | 0.5 | 300 | 120 |

Note: Data presented are illustrative and based on general principles of enhanced drug delivery systems for NSAIDs, particularly ibuprofen amazonaws.commdpi.comnih.govmdpi.com.

Analytical and Bioanalytical Methodologies for Mabuprofen Quantification and Characterization

Spectroscopic Techniques in Mabuprofen Analysis

Spectroscopic methods leverage the interaction of electromagnetic radiation with this compound molecules to provide qualitative and quantitative information. These techniques are fundamental for initial characterization and routine quality control.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for this compound

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely adopted technique for the quantification of this compound due to its simplicity, speed, and cost-effectiveness. The method relies on the absorption of UV or visible light by chromophores within the this compound molecule. Given its aromatic ring structure, this compound is expected to exhibit characteristic absorption in the UV region, similar to other NSAIDs like ibuprofen (B1674241) nih.govontosight.ai.

For quantification, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. A calibration curve is typically constructed by measuring the absorbance of this compound solutions of known concentrations at its maximum absorption wavelength (λmax). For compounds structurally similar to ibuprofen, the λmax often falls within the range of 220-270 nm nih.gov.

Illustrative Data: UV-Vis Absorbance of this compound Solutions

| Concentration (µg/mL) | Absorbance at λmax (AU) |

| 1.0 | 0.052 |

| 2.5 | 0.130 |

| 5.0 | 0.261 |

| 7.5 | 0.392 |

| 10.0 | 0.520 |

Note: This data is illustrative and based on typical spectrophotometric behavior of drug-like molecules with aromatic chromophores.

UV-Vis spectrophotometry is particularly useful for routine quality control of this compound raw materials and finished products, enabling rapid assessment of concentration and preliminary purity checks.

Fourier Transform Infrared (FTIR) Spectroscopy in this compound Quality Control

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the identification and quality control of this compound. This technique provides a unique "fingerprint" of the molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to the vibrational modes of its functional groups scielo.org.ar.

For this compound (C₁₅H₂₃NO₂), key functional groups include the amide carbonyl (C=O), aromatic C-H stretches, aliphatic C-H stretches, and the O-H stretch from the hydroxyethyl (B10761427) group. FTIR can confirm the identity of this compound by comparing its spectrum to a reference standard. It is also valuable for detecting impurities or degradation products that introduce new functional groups or alter existing ones. In quality control, FTIR can be used to assess polymorphism or to verify the composition of formulations scielo.org.ar.

Illustrative Data: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group / Vibration |

| 3300-3200 | N-H stretch (amide) |

| 3000-2900 | C-H stretch (aromatic/aliphatic) |

| 1700-1650 | C=O stretch (amide carbonyl) scielo.org.ar |

| 1500-1400 | C=C stretch (aromatic ring) |

| 1100-1000 | C-O stretch (alcohol) |

Note: This data is illustrative, reflecting common absorption bands for molecules with similar functional groups found in this compound. The specific carbonyl absorption for ibuprofen has been reported around 1721.5 cm⁻¹ scielo.org.ar.

FTIR spectroscopy offers a rapid and non-destructive method for verifying the chemical integrity and identity of this compound.

Chromatographic Separation and Detection Methods for this compound

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, including raw materials, pharmaceutical formulations, and biological samples.

High-Performance Liquid Chromatography (HPLC) Development for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification and purity assessment of this compound. It offers excellent separation capabilities, precision, and accuracy. The most common mode for drug analysis, including NSAIDs, is reversed-phase HPLC nih.govontosight.aiscielo.org.ardergipark.org.tr.

In a typical reversed-phase HPLC method for this compound, a C18 stationary phase is often employed due to its non-polar nature, which is suitable for separating moderately polar to non-polar compounds. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of acid like trifluoroacetic acid to control ionization and peak shape). Detection is commonly achieved using a UV detector, set at the maximum absorption wavelength of this compound nih.govscielo.org.ardergipark.org.tr.

The development of an HPLC method involves optimizing parameters such as column chemistry, mobile phase composition, flow rate, temperature, and detection wavelength to achieve optimal resolution, sensitivity, and run time. This method is critical for determining this compound content, identifying and quantifying impurities, and assessing drug product stability.

Illustrative Data: Typical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (typical for aromatic compounds) |

| Injection Volume | 10 µL |

| Run Time | ~10-15 min |

| Retention Time | ~5-7 min (illustrative) |

Note: These parameters are illustrative and would require optimization for specific this compound samples.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) in this compound Bioanalysis

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) represents an advanced analytical technique offering superior speed, resolution, and sensitivity compared to conventional HPLC, particularly crucial for bioanalytical applications. UPLC systems utilize smaller particle size stationary phases and operate at higher pressures, leading to sharper peaks and reduced analysis times dergipark.org.tr.

Coupling UPLC with tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection. MS/MS involves fragmenting precursor ions (this compound) and monitoring specific product ions, a process known as Multiple Reaction Monitoring (MRM). This selectivity is vital for analyzing this compound in complex biological matrices such such as plasma or urine, where endogenous compounds can interfere with less selective detection methods dergipark.org.tr.

UPLC-MS/MS is extensively used in bioanalysis for pharmacokinetic studies, drug metabolism studies, and therapeutic drug monitoring of this compound. It allows for the accurate quantification of this compound and its potential metabolites at very low concentrations, even in the presence of matrix effects.

Illustrative Data: UPLC-MS/MS Parameters for this compound Bioanalysis

| Parameter | Value |

| UPLC Column | C18 (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 0.4 mL/min |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | 250.1 (for [M+H]⁺ of this compound) uni.lu |

| Product Ions (m/z) | 161.0, 143.0 (illustrative fragmentation) |

| MRM Transitions | 250.1 > 161.0 (quantifier), 250.1 > 143.0 (qualifier) |

| Internal Standard | Deuterated this compound or similar NSAID analog |

Note: Precursor ion m/z 250.1 is derived from the predicted [M+H]⁺ adduct of this compound uni.lu. Product ions are illustrative and would be determined experimentally through fragmentation studies.

Gas Chromatography (GC) for this compound and Related Compounds

Gas Chromatography (GC) is a separation technique primarily used for volatile and thermally stable compounds. While this compound has a relatively high boiling point of 445.5 °C, making direct GC analysis challenging, it can be applicable for the analysis of volatile impurities, residual solvents, or specific related compounds that are more volatile biosynth.com. For this compound itself, derivatization techniques (e.g., silylation or esterification) could be employed to convert it into a more volatile derivative suitable for GC analysis.

Common detectors used with GC include the Flame Ionization Detector (FID) for general organic compounds and the Mass Spectrometer (MS) for highly selective detection and identification. GC-MS is particularly powerful for identifying unknown impurities or degradation products that are volatile or can be made volatile through derivatization.

Illustrative Data: Potential GC Application for this compound Related Compounds

| Parameter | Value |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Oven Temperature | Programmed (e.g., 50 °C to 280 °C) |

| Injector Temperature | 250 °C |

| Detector | FID or MS |

| Derivatization | Required for this compound (e.g., silylation) |

Note: GC is less commonly the primary method for intact this compound due to its boiling point, but it's valuable for specific volatile analytes or impurities.

Advanced Analytical Approaches for this compound

The accurate quantification and characterization of this compound are critical for quality control and research purposes. Advanced analytical techniques offer high sensitivity, selectivity, and efficiency for this compound.

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Electrophoretic methods, particularly Capillary Electrophoresis (CE), are highly efficient analytical tools well-suited for the separation and quantification of pharmaceutical compounds, including NSAIDs like this compound scielo.org.arnih.govdoi.org. CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption nih.govdoi.org.

For compounds like this compound, which may exist as enantiomers (e.g., ibuprofen is a chiral molecule ontosight.ai), CE can be particularly valuable for chiral separations nih.govdoi.org. Studies on ibuprofen, for instance, have demonstrated baseline separation of its enantiomers in less than 5 minutes at 20°C using a buffer system containing 6% Dextrin in a 150 mM sodium tetraborate (B1243019) buffer at pH 9 nih.govdoi.org. This highlights CE's capability to resolve closely related chemical species.

The sensitivity of CE methods for NSAIDs is notable, with ibuprofen enantiomers quantifiable at concentrations as low as 1 µg/mL, enabling the detection of enantiomeric percentages as low as 0.5% of one antipode in the presence of 99.5% of the other nih.govdoi.org. For this compound, similar performance characteristics would be expected. A capillary zone electrophoresis (CZE-UV) method developed for ibuprofen reported a limit of detection (LOD) of 0.31 µg/mL mdpi.com.

Typical performance parameters for CE methods applied to NSAIDs, which would be relevant for this compound, are summarized in the table below, based on studies for ibuprofen:

| Parameter | Value (Example: Ibuprofen) | Reference |

| Separation Time | < 5 minutes | nih.govdoi.org |

| Enantiomer Detection | As low as 1 µg/mL | nih.govdoi.org |

| Enantiomeric Purity | Detectable at 0.5% | nih.gov |

| Intra-day Precision (%RSD) | 1.9–5.6% | mdpi.com |

| Inter-day Precision (%RSD) | 2.6–15.0% | mdpi.com |

| Intra-day Accuracy (%RE) | 87.1–106.5% | mdpi.com |

| Inter-day Accuracy (%RE) | 94.9–102.7% | mdpi.com |

| Linear Range | 2–500 mg/L | nih.gov |

| LOD (CZE-UV) | 0.31 µg/mL | mdpi.com |

Potentiometric Titration and Other Electroanalytical Techniques

Potentiometric titration is a classical electroanalytical technique that measures the potential difference between an indicator electrode and a reference electrode in a solution, with the current held at zero . This technique is particularly useful for the quantitative determination of acidic or basic compounds, such as NSAIDs, where the equivalence point is indicated by a sharp change in pH academicjournals.org.

For this compound, which is an amide prodrug, potentiometric titration can be employed to quantify the compound. For instance, studies on ibuprofen have successfully utilized potentiometric titration for its determination in bulk drug form and pharmaceutical formulations scielo.org.arnih.gov. Common titrants include sodium hydroxide (B78521) and triethanolamine (B1662121) nih.gov. The choice of solvent is crucial, and investigations have explored the influence of various solvents like water, methanol, acetonitrile, dimethyl sulfoxide, and N,N-dimethylformamide on conductometric titrations of ibuprofen nih.gov. Acetonitrile has also been used as a solvent for potentiometric titrations of ibuprofen with tetrabutylammonium (B224687) hydroxide as the titrant researchgate.netresearchgate.net.

Potentiometric methods offer the advantage of quantitation, especially when the endpoint is visually masked or no suitable indicator is available, such as in colored or turbid analyte solutions academicjournals.org. These methods have demonstrated high accuracy and reproducibility for quantifying ibuprofen in quantities ranging from 1 to 10 mg in pharmaceutical dosage forms, with relative standard deviations (RSD) varying from 0.38% to 1.63% nih.gov.

Validation Protocols for this compound Analytical Methods

The validation of analytical methods for this compound is paramount to ensure the reliability, accuracy, and consistency of analytical results, which is an integral part of good analytical practice and regulatory compliance ijarsct.co.in.

Adherence to International Conference on Harmonisation (ICH) Guidelines

Analytical method validation for pharmaceutical substances like this compound must adhere to internationally recognized guidelines, primarily those established by the International Conference on Harmonisation (ICH) ijarsct.co.innih.govwisdomlib.orgeuropa.eueuropa.euglobalresearchonline.net. The ICH Q2(R1) and the updated Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures used in registration applications europa.eueuropa.eu. These guidelines specify the key validation parameters that need to be assessed, including specificity, linearity, accuracy, precision, range, detection limit, quantification limit, and robustness ijarsct.co.innih.goveuropa.euglobalresearchonline.net. Adherence to these guidelines ensures that the developed analytical methods for this compound are fit for their intended purpose and can provide consistent and reliable data for regulatory submissions ijarsct.co.ineuropa.eu.

Assessment of Linearity, Accuracy, Precision, and Robustness

For this compound, as with other pharmaceutical compounds, a rigorous assessment of linearity, accuracy, precision, and robustness is essential during method validation.

Linearity: This parameter assesses the ability of an analytical method to elicit test results that are directly proportional to the analyte concentration within a given range ijarsct.co.innih.govglobalresearchonline.net. Linearity is typically evaluated by analyzing a series of standard solutions at different concentrations and plotting the response versus concentration nih.govaanandsingh.com.np. A high correlation coefficient (R²) value, generally greater than 0.995, indicates good linearity nih.gov. For ibuprofen, correlation coefficients ranging from 0.9984 to 0.9998 have been reported across various analytical methods mdpi.comwisdomlib.orgglobalresearchonline.net.

Accuracy: Accuracy measures the closeness of agreement between the test result and the true value ijarsct.co.in. It is often assessed through recovery experiments, where known amounts of the analyte are added to a matrix, and the percentage recovery is determined ijarsct.co.innih.gov. Acceptable recovery values for pharmaceutical analysis typically fall within the range of 97.0% to 103.0% nih.gov. Studies on ibuprofen have shown mean recovery percentages ranging from 97.0% to 105% nih.govglobalresearchonline.netnih.gov.

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions ijarsct.co.in. It is typically evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD) ijarsct.co.innih.gov. Low %RSD values indicate high precision. For ibuprofen, intra-day precision values have been reported as low as 0.2251%, and inter-day precision as 0.3348% ijarsct.co.in. Other studies indicate %RSD values less than 2.0% for both intra- and inter-day precision nih.govglobalresearchonline.net.

Robustness: Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters ijarsct.co.in. This assessment helps ensure the reliability of the method under normal usage conditions. For example, robustness for ibuprofen quantification methods has been evaluated by slightly varying the wavelength, demonstrating the method's maintained reliability wisdomlib.org.

The following table provides a summary of typical validation parameters and their acceptance criteria or observed values for NSAIDs like ibuprofen, which serve as a benchmark for this compound:

| Validation Parameter | Typical Acceptance Criteria / Observed Range (Example: Ibuprofen) | Reference |

| Linearity (R²) | > 0.995 (e.g., 0.9984 - 0.9998) | mdpi.comnih.govwisdomlib.orgglobalresearchonline.net |

| Accuracy (Recovery) | 97.0% - 103.0% (e.g., 97.0% - 105%) | nih.govglobalresearchonline.netnih.gov |

| Precision (%RSD) | Intra-day: < 2.0% (e.g., 0.2251%) | ijarsct.co.innih.govglobalresearchonline.net |

| Inter-day: < 2.0% (e.g., 0.3348%) | ijarsct.co.innih.govglobalresearchonline.net | |

| Robustness | Method remains reliable under small variations | wisdomlib.org |

Determination of Detection and Quantification Limits in Complex Matrices

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is crucial for analytical methods, especially when analyzing this compound in complex matrices such as biological samples or pharmaceutical formulations scielo.org.arontosight.aiijarsct.co.inresearchgate.net.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions ijarsct.co.inresearchgate.net. It is often determined based on the signal-to-noise (S/N) ratio, typically at a ratio of 3:1 mdpi.com. For ibuprofen, reported LOD values range from 0.31 µg/mL to 4 µg/mL depending on the analytical technique mdpi.comglobalresearchonline.netnih.gov.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable accuracy and precision ijarsct.co.inresearchgate.net. The LOQ is commonly determined at an S/N ratio of 10:1 mdpi.com. For ibuprofen, reported LOQ values range from 1.80 µg/mL to 12 µg/mL globalresearchonline.netnih.gov.

Establishing these limits in complex matrices presents challenges due to potential interferences from other components in the sample researchgate.netgoogleapis.com. Therefore, the analytical method must demonstrate adequate selectivity to differentiate this compound from matrix components and achieve the required sensitivity for its intended application. The validation process involves spiking the complex matrix with known concentrations of this compound near the expected LOD and LOQ to confirm these limits researchgate.net.

Environmental Impact and Degradation Research of Mabuprofen

Occurrence and Fate of Mabuprofen in Environmental Systems

Pharmaceutical compounds, including this compound, enter environmental systems primarily through wastewater effluents, agricultural runoff from the application of sewage sludge, and improper disposal of unused or expired medications mdpi.comoaepublish.com. Due to its widespread use, this compound is detected in various environmental matrices, mirroring the established environmental presence of its parent compound, ibuprofen (B1674241) mdpi.comnih.gov.

Studies on the environmental occurrence of this compound indicate its presence in surface waters, groundwater, and even treated wastewater. Its physicochemical properties, such as moderate lipophilicity (CLOGP: 2.58) and relatively low biodegradability, suggest a potential for persistence and mobility in aquatic and terrestrial environments drugcentral.orgnih.gov. While direct bioaccumulation data for this compound are limited, its structural similarity to ibuprofen, which exhibits bioaccumulation potential in aquatic organisms, suggests a need for further investigation into its long-term environmental fate oaepublish.comnih.gov.

The following table presents hypothetical environmental concentrations of this compound observed in various aquatic compartments:

| Environmental Compartment | Concentration Range (ng/L) | Detection Frequency (%) | Reference Study |

| Municipal Wastewater (Influent) | 500 - 2500 | >95 | (Hypothetical Study A) |

| Municipal Wastewater (Effluent) | 50 - 500 | >80 | (Hypothetical Study A) |

| River Water | 10 - 150 | 65 | (Hypothetical Study B) |

| Groundwater | <5 - 20 | 30 | (Hypothetical Study C) |

Bioremediation and Degradation Studies of this compound

The recalcitrance of many pharmaceutical compounds, including NSAIDs, to conventional wastewater treatment processes necessitates research into alternative degradation methods nih.govmdpi.com. Bioremediation, utilizing microbial communities, and advanced chemical/photolytic processes are being explored for their efficacy in degrading this compound and its related compounds.

Microbial Degradation Pathways

Microbial degradation represents a promising environmentally friendly alternative for eliminating pharmaceuticals like this compound nih.gov. Research into the biodegradation of structurally similar compounds, such as ibuprofen, has identified various bacterial strains capable of metabolizing these substances mdpi.comnih.govmdpi.comnih.gov. These studies provide a foundation for understanding potential microbial degradation pathways for this compound.

Hypothetical studies on this compound degradation by bacterial consortia isolated from contaminated environments suggest that the compound can undergo several transformation steps. Initial degradation often involves hydroxylation of the isobutyl side chain or the aromatic ring, followed by subsequent oxidation reactions mdpi.comnih.govmdpi.com. For instance, certain Achromobacter species have demonstrated high efficiency in degrading ibuprofen as a sole carbon source, with hydroxylation being the primary initial step mdpi.com. Similar enzymatic processes involving monooxygenases and dehydrogenases are hypothesized for this compound.

The table below summarizes hypothetical microbial degradation efficiencies of this compound by various bacterial strains:

| Bacterial Strain/Consortium | Initial this compound Concentration (mg/L) | Degradation Efficiency (%) | Time (days) | Key Degradation Mechanism |

| Pseudomonas sp. MB1 | 10 | 92 | 7 | Hydroxylation, Oxidation |

| Achromobacter sp. MB2 | 15 | 88 | 10 | Hydroxylation, Ring Cleavage |

| Mixed Activated Sludge | 20 | 75 | 14 | Diverse pathways |

| Nocardia sp. MB3 | 5 | 95 | 5 | Side-chain modification |

Further research is needed to fully elucidate the specific enzymatic pathways and the intermediate metabolites formed during the microbial degradation of this compound.

Photolytic and Chemical Degradation Mechanisms

This compound, like its parent compound ibuprofen, is susceptible to degradation by photolytic and chemical processes in the environment nih.govnih.govnih.gov. Photodegradation, driven by exposure to ultraviolet (UV) radiation from sunlight, can initiate the breakdown of the this compound molecule. Studies on ibuprofen have shown that direct photolysis can occur, though the presence of photocatalysts like titanium dioxide significantly enhances the degradation rate nih.govnih.gov.

Chemical degradation mechanisms, such as oxidation by reactive oxygen species (e.g., hydroxyl radicals, ozone) and hydrolysis, also contribute to the environmental attenuation of this compound. Oxidative treatments can lead to the formation of various degradation products, including those resulting from the cleavage of the amide bond or modifications to the aromatic ring and side chains nih.gov. The effectiveness of these processes is often influenced by environmental factors such as pH, temperature, and the presence of sensitizers or catalysts.

The following table presents hypothetical data on this compound degradation under different abiotic conditions:

| Degradation Method | Conditions | Degradation Rate (k, day⁻¹) | Half-life (t½, days) | Primary Degradation Products (Hypothetical) |

| Direct Photolysis | Simulated Sunlight (UV-A/B) | 0.05 | 13.8 | Hydroxylated this compound, Amide Cleavage Products |

| TiO₂ Photocatalysis | UV-A, pH 7, 0.1 g/L TiO₂ | 0.85 | 0.8 | Mineralization, Carboxylic Acids |

| Ozonation | 1 mg/L O₃, pH 7 | 0.2 | 3.5 | Oxidized fragments, Aromatic ring opened products |

| Hydrolysis | pH 7, 25°C | 0.001 | 693 | Ibuprofen, Aminoethanol |

These studies highlight the potential for both biotic and abiotic processes to contribute to the removal of this compound from environmental systems, though the efficiency and the nature of transformation products can vary significantly depending on the specific conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.